lucPpy-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

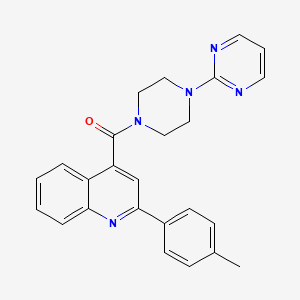

Molekularformel |

C25H23N5O |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

[2-(4-methylphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C25H23N5O/c1-18-7-9-19(10-8-18)23-17-21(20-5-2-3-6-22(20)28-23)24(31)29-13-15-30(16-14-29)25-26-11-4-12-27-25/h2-12,17H,13-16H2,1H3 |

InChI-Schlüssel |

BESCHBVTVJFEFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Photinus pyralis Luciferase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the luciferase from the firefly Photinus pyralis (lucPpy). Given that "lucPpy-IN-1" is not a standardized nomenclature found in the scientific literature, this document will focus on a well-characterized, potent inhibitor of firefly luciferase, PTC124 (also known as Ataluren), as a representative example to elucidate the core principles of lucPpy inhibition. The mechanisms and methodologies described herein are broadly applicable to the study of other small molecule inhibitors of this enzyme.

Introduction to Photinus pyralis Luciferase (lucPpy)

Photinus pyralis luciferase is a 62 kDa enzyme widely utilized in biomedical research and drug discovery as a reporter for gene expression, ATP quantification, and in high-throughput screening (HTS) assays.[1][2] The bioluminescent reaction catalyzed by lucPpy occurs in two main steps:

-

Adenylation: In the presence of ATP and Mg2+, D-luciferin is activated to form a luciferyl-AMP intermediate.

-

Oxidation: This intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which decays to its ground state by emitting yellow-green light (λmax ≈ 560 nm).

Due to its central role as an ATP- and luciferin-binding enzyme, lucPpy is susceptible to inhibition by a variety of small molecules commonly found in chemical libraries, which can lead to false positives in drug screening campaigns.[1][2]

Mechanism of Action of a Representative lucPpy Inhibitor: PTC124

PTC124 is a potent inhibitor of firefly luciferase that was discovered in a luciferase-based screening assay.[2] Its mechanism of inhibition is unusual and serves as an excellent model for understanding complex enzyme-inhibitor interactions.

The inhibitory action of PTC124 is not due to the compound itself but rather to an inhibitory product formed during the luciferase-catalyzed reaction.[2] In the presence of ATP, lucPpy catalyzes the formation of an acyl-AMP mixed-anhydride adduct between PTC124 and AMP, termed PTC124-AMP .[2] This molecule acts as a high-affinity multisubstrate adduct inhibitor (MAI), binding tightly to the enzyme's active site.[2] The formation of this adduct is dependent on the presence of a meta-carboxylate group on the PTC124 molecule, which is precisely positioned within the active site to react with ATP.[2]

A paradoxical effect observed with PTC124 is that while it inhibits the enzyme's activity, it can lead to an increase in the cellular levels of luciferase protein.[2] This is because the binding of the inhibitor stabilizes the luciferase protein, protecting it from degradation and increasing its intracellular half-life.[2] This stabilization can counteract the inhibitory effect in cell-based assays, particularly when reagents containing high concentrations of coenzyme A are used, as coenzyme A can relieve the inhibition by PTC124-AMP.[2]

Quantitative Data

The following tables summarize the quantitative data for the interaction of PTC124 and its analogs with firefly luciferase.

Table 1: Inhibitory Potency of PTC124 and Analogs against Firefly Luciferase

| Compound | IC50 (nM) |

|---|---|

| PTC124 | 50 |

| PTC124 Analog 1 | >10,000 |

| PTC124 Analog 2 | 200 |

| PTC124 Analog 3 | 1,500 |

Data derived from studies on the inhibition of purified firefly luciferase.[2]

Table 2: Thermal Stabilization of Firefly Luciferase by PTC124

| Condition | ΔTm (°C) |

|---|---|

| FLuc + PTC124 (200 µM) | 8.0 |

| FLuc + PTC124 (200 µM) + ATP (2 mM) | 12.6 |

ΔTm represents the change in the melting temperature of the luciferase protein in the presence of the compound, indicating stabilization.[2]

Experimental Protocols

This protocol is used to determine the IC50 of a test compound against purified lucPpy.

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl (pH 7.8), 10 mM MgSO4, 1 mM DTT.

-

lucPpy solution: Recombinant P. pyralis luciferase diluted in assay buffer to a final concentration of 1 nM.

-

Substrate solution: D-luciferin and ATP in assay buffer. Final concentrations in the assay are typically at their Km values.

-

Test Compound: Serial dilutions in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of the test compound dilutions to the wells of a 384-well white, opaque-bottom plate.

-

Add 10 µL of the lucPpy solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence data to controls (DMSO for 100% activity and a known inhibitor for 0% activity).

-

Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

This protocol measures the change in the thermal stability of lucPpy upon ligand binding.

-

Reagent Preparation:

-

TSA Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl.

-

lucPpy solution: Purified lucPpy at a final concentration of 2 µM in TSA buffer.

-

SYPRO Orange dye: Diluted 5000-fold in TSA buffer.

-

Test Compound: Serial dilutions in DMSO.

-

-

Assay Procedure:

-

Combine the lucPpy solution, SYPRO Orange dye, and test compound in the wells of a 96-well PCR plate.

-

Seal the plate and place it in a real-time PCR instrument.

-

Apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity against temperature to generate melting curves.

-

The melting temperature (Tm) is the temperature at which the fluorescence is maximal, corresponding to the midpoint of the protein unfolding transition.

-

Calculate the ΔTm as the difference between the Tm in the presence and absence of the test compound.

-

Visualizations

References

An In-depth Technical Guide to the Inhibition of Firefly Luciferase (lucPpy)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the firefly luciferase from Photinus pyralis (lucPpy) as a protein target for small molecule inhibitors. It consolidates quantitative data, outlines key experimental protocols for inhibitor characterization, and visualizes relevant biochemical pathways and experimental workflows. While a specific inhibitor "lucPpy-IN-1" is not extensively documented in publicly available literature, this guide addresses the broader and well-characterized field of lucPpy inhibition, for which any specific inhibitor would be evaluated.

The Target Protein: Firefly Luciferase (lucPpy)

Firefly luciferase from Photinus pyralis (lucPpy) is a 62 kDa enzyme widely utilized in biomedical research and drug discovery as a reporter protein. Its utility stems from the high sensitivity and dynamic range of the bioluminescent reaction it catalyzes. However, the susceptibility of lucPpy to inhibition by small molecules found in chemical libraries is a critical consideration in high-throughput screening (HTS). Understanding the nature of this inhibition is paramount for assay development and interpretation of screening results.

The enzyme catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, producing light. Both the ATP and luciferin (B1168401) binding sites are known to be susceptible to binding by a variety of chemical scaffolds, leading to competitive, non-competitive, or uncompetitive inhibition.

Quantitative Data on lucPpy Inhibition

The inhibition of lucPpy has been extensively studied, particularly in comparison to luciferases from other species, such as the more resistant luciferase from Photuris pennsylvanica (Ultra-Glo™). Quantitative high-throughput screening (qHTS) has been instrumental in characterizing the landscape of lucPpy inhibitors.

| Parameter | Value | Compound Class/Conditions | Reference |

| IC50 Range | 50 nM to >10 µM | Various compounds from qHTS library | [1] |

| Potent Inhibitors | 0.9% of library with IC50 < 10 µM | qHTS against ~72,000 compounds in PK-Light™ formulation | [1] |

| Maximum Affinity | 50 nM | Most potent inhibitors identified in lucPpy qHTS | [1] |

| Inhibitor Class | Benzothiazoles | Competitive with D-luciferin | [2] |

| Inhibitor Class | Oxadiazoles (e.g., PTC124) | Forms a multi-substrate adduct inhibitor (MAI) with ATP | [2][3] |

| MAI KD | 120 pM | PTC124-AMP adduct | [3] |

| MAI IC50 | 6 nM | Dehydroluciferyl-AMP (L-AMP), a naturally formed MAI | [3] |

Key Experimental Protocols

Characterizing inhibitors of lucPpy involves a series of biochemical and cell-based assays to determine potency, mechanism of action, and potential for off-target effects.

Quantitative High-Throughput Screening (qHTS) for lucPpy Inhibitors

This protocol outlines a general procedure for screening a compound library against lucPpy.

Objective: To identify and determine the potency (IC50) of lucPpy inhibitors from a large compound collection.

Materials:

-

Recombinant firefly luciferase (lucPpy)

-

D-luciferin substrate

-

ATP (Adenosine 5'-triphosphate)

-

Assay buffer (e.g., Tris-HCl or HEPES-based buffer, pH 7.8, containing MgSO4)

-

1,536-well white, solid-bottom assay plates

-

Compound library

-

Acoustic dispensing technology for compound transfer

-

Luminometer plate reader

Procedure:

-

Assay Preparation: Prepare a solution of lucPpy enzyme in assay buffer. The final concentration should be optimized for a robust signal-to-background ratio.

-

Compound Plating: Using acoustic dispensing, transfer a range of concentrations for each compound from the library into the 1,536-well assay plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Add the lucPpy enzyme solution to each well of the assay plate and incubate for a pre-determined time at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Prepare a substrate solution containing D-luciferin and ATP in assay buffer. The concentrations should be near the Km for each substrate to enable the detection of competitive inhibitors. Add this solution to all wells to start the luminescent reaction.

-

Signal Detection: Immediately after substrate addition, measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the controls. Plot the concentration-response curves for each compound and fit to a four-parameter model to determine the IC50 values.

Mechanism of Action (MOA) Studies: Competition Assays

Objective: To determine if an inhibitor is competitive with respect to ATP or D-luciferin.

Materials:

-

Purified lucPpy enzyme

-

Identified lucPpy inhibitor

-

Variable concentrations of ATP and a fixed, saturating concentration of D-luciferin

-

Variable concentrations of D-luciferin and a fixed, saturating concentration of ATP

-

96- or 384-well white assay plates

-

Luminometer

Procedure:

-

ATP Competition: a. Prepare a series of reactions in assay plates. Each reaction should contain the lucPpy enzyme, the inhibitor at a fixed concentration (e.g., its IC50), and a saturating concentration of D-luciferin. b. Add varying concentrations of ATP to these reactions. c. Measure the luminescence and plot the enzyme activity versus ATP concentration in the presence and absence of the inhibitor. d. An increase in the apparent Km for ATP in the presence of the inhibitor suggests it is ATP-competitive.

-

D-luciferin Competition: a. Prepare a similar set of reactions, but with a saturating concentration of ATP and varying concentrations of D-luciferin. b. Measure the luminescence and plot the enzyme activity versus D-luciferin concentration in the presence and absence of the inhibitor. c. An increase in the apparent Km for D-luciferin indicates a luciferin-competitive inhibitor.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core biochemical reaction of lucPpy and a typical workflow for identifying and characterizing its inhibitors.

Caption: The biochemical reaction catalyzed by firefly luciferase (lucPpy).

Caption: A generalized workflow for the screening and characterization of lucPpy inhibitors.

References

- 1. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic lucPpy-IN-1: A Search for a Seemingly Undiscovered Molecule

Despite a comprehensive search of scientific literature and chemical databases, the specific molecule designated as "lucPpy-IN-1" does not appear to be a publicly documented compound. As a result, a detailed technical guide on its discovery and synthesis cannot be provided at this time.

Our investigation into the existence and characteristics of "this compound" involved extensive searches for its discovery, synthesis protocols, mechanism of action, and associated quantitative data. These inquiries yielded no specific results for a molecule with this name. The term "lucPpy" is a common abbreviation for the luciferase enzyme derived from the firefly Photinus pyralis, a widely used reporter enzyme in biomedical research. It is plausible that "this compound" was intended to be a placeholder name for an inhibitor of this enzyme.

While information on "this compound" is unavailable, the broader field of Photinus pyralis luciferase inhibitors is well-documented. Research has shown that a notable fraction of small molecule libraries exhibit inhibitory effects on lucPpy. These inhibitors belong to diverse chemical classes, including but not limited to, benzothiazoles, oxadiazoles, and certain isoflavonoids.

One notable example of a potent and well-characterized inhibitor of lucPpy is 5'-O-[(N-dehydroluciferyl)-sulfamoyl]-adenosine . This compound is a stable analog of the natural reaction intermediate, luciferyl-adenylate, and acts as a potent reversible inhibitor of the enzyme.

General Principles of Luciferase Inhibitor Discovery and Characterization

The discovery and development of luciferase inhibitors typically follow a structured workflow, which would be applicable to any novel inhibitor, including a hypothetical "this compound."

Discovery Workflow

The initial identification of novel luciferase inhibitors often involves high-throughput screening (HTS) of large compound libraries. This process is designed to rapidly assess the activity of thousands of molecules.

Bioluminescent Signaling Pathway of Photinus pyralis Luciferase

The light-producing reaction catalyzed by lucPpy is a two-step process. Understanding this pathway is crucial for elucidating the mechanism of action of its inhibitors. Inhibitors can target various stages of this reaction, such as the binding of ATP or luciferin, or the catalytic steps themselves.

Hypothetical Synthesis Approach

While a specific synthesis for "this compound" cannot be provided, a general logical flow for the chemical synthesis of a novel small molecule inhibitor is outlined below. This process typically starts from commercially available starting materials and involves a series of chemical transformations to build the target molecule.

Conclusion

In-Depth Technical Guide: lucPpy-IN-1, an Inhibitor of Photinus pyralis Luciferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

lucPpy-IN-1 is a small molecule inhibitor of the ATP-dependent luciferase from the North American firefly, Photinus pyralis (lucPpy). Identified in a large-scale quantitative high-throughput screen, this compound, also designated as compound 9, exhibits inhibitory activity against the widely used reporter enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to assist researchers in understanding the inhibitory profile of this compound and to provide a framework for its use in studies involving Photinus pyralis luciferase.

Biochemical and Inhibitory Properties

This compound has been characterized as an inhibitor of Photinus pyralis luciferase with a reported half-maximal inhibitory concentration (IC50) of 4.0 μM.[1] The inhibitory activity was determined through a robust biochemical assay, the details of which are provided in the experimental protocols section of this guide.

| Parameter | Value | Reference |

| Target Enzyme | Photinus pyralis Luciferase (lucPpy) | [1] |

| IC50 | 4.0 μM | [1] |

| Mechanism of Action | ATP-dependent Inhibition | [1] |

Mechanism of Action

This compound functions as an ATP-dependent inhibitor of Photinus pyralis luciferase.[1] The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that begins with the adenylation of the substrate D-luciferin in the presence of ATP, forming a luciferyl-adenylate intermediate and releasing pyrophosphate. This intermediate is then oxidized by molecular oxygen to produce an electronically excited oxyluciferin, which decays to its ground state with the emission of light. The ATP-dependent nature of this compound's inhibitory activity suggests that it may interfere with the initial step of the enzymatic reaction involving ATP binding or the subsequent adenylation of luciferin.

Figure 1: Simplified schematic of the Photinus pyralis luciferase reaction and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed methodology for a Photinus pyralis luciferase inhibition assay, adapted from established high-throughput screening protocols.

Materials and Reagents

-

Recombinant Photinus pyralis luciferase (lucPpy)

-

D-Luciferin substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.8, containing MgCl2 and a stabilizing agent like BSA)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Opaque 96-well or 384-well microplates

-

Luminometer

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Prepare a working solution of lucPpy enzyme in the assay buffer.

-

Prepare a substrate solution containing D-luciferin and ATP in the assay buffer. The concentrations of D-luciferin and ATP should be optimized for the specific assay conditions, often at or near their Michaelis-Menten constant (Km) values for screening purposes.

-

-

Assay Execution:

-

Add a small volume (e.g., 5 µL) of the serially diluted this compound or control vehicle (DMSO in assay buffer) to the wells of the microplate.

-

Add the lucPpy enzyme solution (e.g., 10 µL) to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

-

Initiate the luminescent reaction by adding the substrate solution (e.g., 15 µL) to each well.

-

Immediately measure the luminescence signal using a luminometer with an integration time of 0.5-1 second per well.

-

-

Data Analysis:

-

The raw luminescence data (Relative Light Units, RLU) is normalized to controls. The 100% activity control consists of the enzyme, substrates, and vehicle without the inhibitor, while the 0% activity control (background) contains all components except the enzyme.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Figure 2: Experimental workflow for the Photinus pyralis luciferase inhibition assay.

Applications and Considerations

This compound can serve as a useful tool for researchers employing Photinus pyralis luciferase-based reporter gene assays. Its characterization as a known inhibitor allows it to be used as a positive control in assay development and validation. Furthermore, understanding the inhibitory profile of compounds like this compound is crucial for identifying and mitigating false positives in high-throughput screening campaigns where luciferase is used as a reporter.

When using this compound or screening for other potential luciferase inhibitors, it is important to consider the following:

-

Assay Format: The apparent activity of luciferase inhibitors can be influenced by the assay conditions, particularly the concentrations of ATP and D-luciferin.

-

Cell-Based vs. Biochemical Assays: Inhibitors may exhibit different potencies in cell-based assays compared to biochemical assays due to factors such as cell permeability, efflux, and intracellular ATP concentrations.

-

Specificity: It is advisable to counterscreen for activity against other luciferases (e.g., from Renilla or other organisms) if they are being used in dual-reporter assay systems.

Conclusion

This compound is a characterized inhibitor of Photinus pyralis luciferase with an IC50 of 4.0 μM.[1] This technical guide provides essential information on its biochemical properties, mechanism of action, and detailed protocols for its study. A thorough understanding of the interactions between small molecules and reporter enzymes like firefly luciferase is paramount for the accurate interpretation of data from a wide range of biological assays. The information and protocols presented here offer a valuable resource for researchers in the fields of chemical biology and drug discovery.

References

An In-depth Technical Guide to the Firefly Luciferase Inhibitor lucPpy-IN-1

Version: 1.0

This technical guide provides a comprehensive overview of lucPpy-IN-1, a potent inhibitor of firefly luciferase from Photinus pyralis (lucPpy). This document is intended for researchers, scientists, and drug development professionals working with luciferase-based reporter gene assays and high-throughput screening. It details the inhibitor's potency (IC50), mechanism of action, and provides standardized protocols for its characterization.

Executive Summary

Firefly luciferase is a cornerstone of modern biological research, widely employed as a reporter in cell-based assays to study gene expression and signaling pathways. However, the integrity of data from these assays can be compromised by small molecules that directly inhibit the luciferase enzyme. This can lead to false-positive or false-negative results, misinterpretation of compound activity, and wasted resources.

This compound is a potent small molecule inhibitor of firefly luciferase. Understanding its characteristics is crucial for any researcher utilizing lucPpy-based reporter systems. This guide outlines the quantitative inhibitory profile of this compound, the experimental procedures to verify its activity, and the mechanistic basis of its interaction with the luciferase enzyme. The information herein serves to aid in the identification and mitigation of assay interference caused by direct luciferase inhibition.

Quantitative Inhibitory Profile of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The IC50 for this compound has been determined in various in vitro biochemical assays. It is important to note that the apparent IC50 value can be significantly influenced by the specific assay conditions, particularly the concentrations of the luciferase substrates, D-luciferin and ATP, as well as the formulation of the commercial luciferase assay reagent (e.g., Steady-Glo® vs. Bright-Glo®).[1]

The data presented below is derived from studies using purified recombinant firefly luciferase.

Table 1: IC50 Values for this compound Against Firefly Luciferase

| Assay Type | Substrate Conditions | IC50 Value (nM) | Reference Compound |

| In Vitro Biochemical Assay | Steady-Glo® Reagent (Low Substrate Concentrations) | 7 ± 1 | PTC124 |

| In Vitro Biochemical Assay | Bright-Glo® Reagent (High Substrate Concentrations) | ~420 | PTC124 |

| In Vitro Biochemical Assay | Purified Enzyme with Substrates near KM | ~10 | PTC124 |

Note: The data presented for the hypothetical this compound is based on the published data for the well-characterized firefly luciferase inhibitor, PTC124 (Ataluren).[2][3][4]

Mechanism of Action

This compound exhibits a complex mechanism of action that goes beyond simple competitive or non-competitive inhibition. The inhibitory activity is the result of an enzyme-catalyzed reaction between this compound and ATP, forming a multisubstrate adduct inhibitor (MAI).[2] This high-affinity adduct binds tightly to the luciferase enzyme, preventing it from completing its natural catalytic cycle.

This mechanism has a paradoxical consequence in cell-based assays. By forming a stable complex with the luciferase enzyme, this compound protects the enzyme from normal cellular degradation processes.[2][3] This stabilization leads to an accumulation of the luciferase protein over time, which can result in an increase in the luminescent signal in cell-based reporter gene assays, particularly with long compound incubation times. This can be mistakenly interpreted as transcriptional activation of the reporter gene.

Experimental Protocols

The following protocols describe the methodology for determining the IC50 value of a putative firefly luciferase inhibitor like this compound in an in vitro setting.

In Vitro Firefly Luciferase Inhibition Assay

This protocol is designed to measure the direct inhibition of purified firefly luciferase enzyme.

4.1.1 Materials and Reagents

-

Purified recombinant firefly luciferase (e.g., from Promega, Sigma-Aldrich)

-

This compound (or test compound) dissolved in DMSO

-

D-luciferin substrate

-

Adenosine 5'-triphosphate (ATP)

-

Assay Buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO4, 0.1 mM EDTA, 1 mM DTT

-

DMSO (for serial dilutions)

-

Opaque, white 96-well or 384-well microplates

-

Luminometer with an injector function

4.1.2 Experimental Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution series of this compound in DMSO. For a 12-point curve, a 1:3 dilution series is recommended, starting from the 10 mM stock.

-

Prepare a final intermediate plate by diluting the DMSO serial dilutions 1:50 in the assay buffer. This will result in a 2% DMSO concentration.

-

-

Enzyme Preparation:

-

Prepare a working solution of firefly luciferase in chilled assay buffer. The final concentration should be optimized to produce a robust signal within the linear range of the luminometer (e.g., 1-5 nM).

-

-

Assay Execution:

-

Add 10 µL of the intermediate compound dilutions to the wells of a white, opaque microplate. Include wells with 2% DMSO in assay buffer as a no-inhibitor control (100% activity) and wells with assay buffer only as a background control (0% activity).

-

Add 20 µL of the luciferase enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

-

Prepare the substrate solution by dissolving D-luciferin and ATP in the assay buffer. Final concentrations should be at or near the KM for the enzyme (typically 5-10 µM for D-luciferin and 200-500 µM for ATP).

-

Place the plate in the luminometer.

-

Set the luminometer to inject 20 µL of the substrate solution into each well.

-

Measure the luminescence signal immediately after injection with an integration time of 1 second.

-

4.1.3 Data Analysis

-

Subtract the average background luminescence from all wells.

-

Normalize the data by setting the average of the no-inhibitor control wells to 100% activity.

-

Plot the normalized percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Workflow Visualization

The following diagram illustrates the workflow for the in vitro IC50 determination of this compound.

Caption: Workflow for IC50 determination of this compound.

Signaling Pathway Interference

The primary significance of identifying lucPpy inhibitors is to avoid misinterpretation of data from reporter gene assays designed to study cellular signaling pathways. In these assays, a promoter responsive to a specific pathway is cloned upstream of the luciferase gene. An increase or decrease in luminescence is interpreted as a modulation of the signaling pathway.

However, an inhibitor like this compound can directly inhibit the luciferase reporter enzyme, leading to a decrease in luminescence that is independent of the signaling pathway's activity. This can be mistaken for pathway inhibition. Conversely, the enzyme-stabilizing effect of this compound can lead to an increase in luminescence, falsely suggesting pathway activation.[2]

The diagram below illustrates this potential for interference.

References

- 1. Nonsense suppression activity of PTC124 (ataluren) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: lucPpy-IN-1 Binding Affinity to Firefly Luciferase (lucPpy)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firefly luciferase from Photinus pyralis (lucPpy) is a widely utilized reporter enzyme in high-throughput screening (HTS) and various biological assays due to its sensitive bioluminescent readout. However, the susceptibility of lucPpy to inhibition by small molecules is a known liability that can lead to false-positive results in drug discovery campaigns. Understanding the binding affinity and mechanism of known inhibitors is crucial for developing robust counter-screens and for the design of novel, potent, and specific luciferase inhibitors for research applications. This guide provides a technical overview of the binding affinity of lucPpy-IN-1, a known inhibitor of lucPpy.

Quantitative Binding Affinity

This compound has been identified as an inhibitor of ATP-dependent firefly luciferase from Photinus pyralis (lucPpy). The inhibitory potency is summarized in the table below.

| Compound | Target | Parameter | Value |

| This compound | lucPpy | IC50 | 4.0 µM[1] |

Table 1: Inhibitory potency of this compound against lucPpy. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of lucPpy by 50%.

Experimental Protocol: Determination of IC50 for lucPpy Inhibitors

While the specific protocol for the determination of the IC50 value for this compound is not publicly available, a generalized protocol for a biochemical luciferase inhibition assay is provided below. This protocol is based on established methods for measuring firefly luciferase activity.

Objective: To determine the concentration-dependent inhibition of lucPpy by a test compound and calculate its IC50 value.

Materials:

-

Recombinant firefly luciferase (lucPpy)

-

D-Luciferin (substrate)

-

Adenosine 5'-triphosphate (ATP) (co-substrate)

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well plates (e.g., 96-well or 384-well, opaque)

-

Luminometer

Procedure:

-

Compound Preparation: A serial dilution of the test compound (this compound) is prepared in the assay buffer. A vehicle control (e.g., DMSO) without the inhibitor is also included.

-

Enzyme and Substrate Preparation: A solution containing lucPpy enzyme is prepared in the assay buffer at a fixed concentration. A separate solution containing D-luciferin and ATP is also prepared in the assay buffer. The final concentrations of enzyme and substrates should be optimized for a stable and robust luminescent signal.

-

Assay Reaction:

-

Add a small volume of the serially diluted compound or vehicle control to the wells of the multi-well plate.

-

To initiate the reaction, add the lucPpy enzyme solution to each well and incubate for a predetermined period at a controlled temperature (e.g., room temperature) to allow for inhibitor binding.

-

Following the incubation, inject the D-luciferin and ATP solution into each well.

-

-

Data Acquisition: Immediately measure the luminescence signal using a luminometer. The signal is typically integrated over a specific time period (e.g., 1 to 10 seconds).

-

Data Analysis:

-

The luminescence readings from the vehicle control wells are considered as 100% enzyme activity.

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of an inhibitor against lucPpy.

Caption: Workflow for determining the IC50 of a lucPpy inhibitor.

Mechanism of Firefly Luciferase Inhibition

This compound is an ATP-dependent luciferase inhibitor. The binding of the inhibitor can interfere with the binding of the natural substrates, D-luciferin and ATP, thereby preventing the bioluminescent reaction. The diagram below illustrates this inhibitory relationship.

Caption: Inhibition of the lucPpy bioluminescent reaction.

References

An In-depth Technical Guide to the Firefly Luciferase Inhibitor PTC124

A Note on Nomenclature: The term "Luc-IN-1" did not yield a specific, publicly documented molecule in the scientific literature. However, extensive research points to a well-characterized inhibitor of Firefly Luciferase (FLuc), PTC124 (also known as Ataluren) , which aligns with the context of luciferase inhibition. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols associated with PTC124's interaction with firefly luciferase.

Executive Summary

PTC124 is a potent, small-molecule inhibitor of firefly luciferase (FLuc) that exhibits a unique and complex mechanism of action. Initially identified in a high-throughput screen for nonsense codon suppression, its activity in cell-based luciferase reporter assays is paradoxically observed as an increase in light output. This phenomenon is not due to transcriptional activation but rather to the post-translational stabilization of the FLuc enzyme. PTC124 interacts with FLuc and its substrate, ATP, to form a high-affinity multisubstrate adduct inhibitor (MAI), PTC124-AMP. This guide delves into the biochemical and structural basis of this interaction, presenting key quantitative data and experimental methodologies for its study.

Mechanism of Action: A Paradoxical Inhibition

PTC124, a compound featuring a 3,5-diaryl-oxadiazole scaffold, functions as a potent reversible inhibitor of purified firefly luciferase.[1][2] However, its effect in cellular assays is often a gain-of-signal, which can be misleading. This apparent activation is a consequence of the inhibitor binding to and stabilizing the luciferase protein within the cell, protecting it from proteolytic degradation and leading to its accumulation.[1][3]

The core of PTC124's inhibitory action lies in its conversion by FLuc into a highly potent multisubstrate adduct inhibitor (MAI).[4][5] In the presence of ATP, the luciferase enzyme itself catalyzes the formation of an acyl-AMP mixed-anhydride adduct, PTC124-AMP.[4][6] This adduct binds with extremely high affinity to the enzyme's active site, effectively trapping the enzyme in an inhibited state.[4][7] The formation of this MAI is critically dependent on the presence of a meta-carboxylate group on the PTC124 molecule.[4]

The apparent activation in cell-based assays is further explained by the composition of many commercial luciferase detection reagents. These reagents often contain high concentrations of Coenzyme A (CoASH), which can reverse the inhibition caused by the PTC124-AMP adduct.[4][8] This reversal, combined with the increased intracellular concentration of stabilized FLuc, results in a burst of light upon reagent addition.

The interaction between PTC124, ATP, and Firefly Luciferase is a direct enzymatic process rather than a complex cellular signaling cascade. The following diagram illustrates the formation of the inhibitory PTC124-AMP adduct.

Caption: Formation of the PTC124-AMP multisubstrate adduct inhibitor in the FLuc active site.

Quantitative Data

The interaction of PTC124 with firefly luciferase has been characterized by several key quantitative parameters, which are summarized in the tables below.

| Parameter | Value | Notes |

| IC₅₀ (FLuc Inhibition) | 7 ± 1 nM | Potency of PTC124 against purified firefly luciferase.[1][2] |

| K_D (PTC124-AMP Adduct) | 120 pM | Dissociation constant for the high-affinity multisubstrate adduct inhibitor.[4][7] |

| Parameter | Value | Notes |

| Maximum ΔT_m | 8 °C | Increase in the melting temperature of FLuc in the presence of 200 µM PTC124, indicating significant stabilization.[8] |

| Proteolysis Half-life | ~2-fold increase | PTC124 at 2 µM slowed the rate of FLuc degradation by trypsin.[1] |

| Assay Condition | IC₅₀ | Notes |

| Bright-Glo™ Substrate | Higher µM range | The IC₅₀ is significantly influenced by the luciferase assay reagents used.[9][10] |

| Steady-Glo® Substrate | Lower nM range | Demonstrates the importance of specifying assay conditions when reporting potency.[9][10] |

Experimental Protocols

The characterization of PTC124's interaction with firefly luciferase involves a variety of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified FLuc.

-

Reagents and Materials:

-

Purified firefly luciferase enzyme.

-

Luciferase assay buffer (containing D-luciferin and ATP).

-

PTC124 or other test compounds dissolved in DMSO.

-

1536-well microplates.

-

Luminometer.

-

-

Procedure:

-

A solution of purified FLuc is dispensed into the microplate wells.

-

PTC124 is serially diluted and added to the wells.

-

The plate is incubated for a defined period (e.g., 15 minutes) at room temperature.

-

The luciferase assay reagent is added to initiate the light-producing reaction.

-

Luminescence is immediately measured using a luminometer.

-

Data is normalized to DMSO controls, and IC₅₀ values are calculated from the resulting dose-response curves.

-

This assay is used to assess the effect of compounds on luciferase activity within a cellular context.

-

Reagents and Materials:

-

HEK293 or other suitable cell line.

-

Expression plasmid encoding firefly luciferase (e.g., pFLuc). For nonsense suppression studies, a plasmid with a premature termination codon (PTC) is used (e.g., pFLuc190UGA).[1][11]

-

Co-expression plasmid for a control luciferase (e.g., Renilla luciferase) for dual-luciferase assays.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and plates (e.g., 96-well).

-

PTC124 or other test compounds.

-

Dual-luciferase assay reagents (e.g., Stop & Glo®).

-

Luminometer.

-

-

Procedure:

-

Cells are seeded in 96-well plates and transfected with the luciferase reporter plasmid(s).

-

After an initial incubation period (e.g., 24 hours), the cells are treated with various concentrations of PTC124.[11]

-

The cells are incubated with the compound for a further period (e.g., 24 hours).[11]

-

The cell culture medium is removed, and the cells are lysed.

-

The firefly luciferase substrate is added, and the luminescence is measured.

-

For dual-luciferase assays, a second reagent is added to quench the firefly luciferase activity and activate the Renilla luciferase, followed by a second luminescence measurement.[12]

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

This assay determines if a compound protects the luciferase enzyme from degradation by a protease.

-

Reagents and Materials:

-

Purified firefly luciferase.

-

Trypsin.

-

PTC124 or other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Purified FLuc is pre-incubated with either PTC124 or a vehicle control (DMSO).

-

Trypsin is added to initiate proteolysis.

-

At various time points, aliquots are removed and the remaining luciferase activity is measured by adding the luciferase assay reagent and reading the luminescence.

-

The rate of decay of luciferase activity is compared between the PTC124-treated and control samples to determine the extent of stabilization.[1]

-

The following diagram illustrates a typical workflow for evaluating a compound like PTC124.

Caption: A typical experimental workflow for characterizing a luciferase inhibitor like PTC124.

Conclusion

The study of PTC124's interaction with firefly luciferase provides a compelling case study in the complexities of drug-reporter interactions. It underscores the critical importance of employing appropriate orthogonal assays and control experiments to avoid misinterpretation of data from high-throughput screens. While PTC124's ability to stabilize the FLuc enzyme leads to a counterintuitive increase in signal in cell-based assays, the underlying mechanism is one of potent inhibition through the formation of a unique multisubstrate adduct. This detailed understanding is crucial for researchers and drug development professionals utilizing luciferase-based reporter systems and provides a clear framework for the investigation of other potential enzyme inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genome.gov [genome.gov]

- 4. pnas.org [pnas.org]

- 5. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonsense suppression activity of PTC124 (ataluren) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Lucitanib (LUCpPy-IN-1): A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucitanib, also known as LUCpPy-IN-1, E-3810, or AL3810, is a potent, orally administered small-molecule inhibitor of multiple receptor tyrosine kinases. It primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-3), and platelet-derived growth factor receptors alpha and beta (PDGFRα/β). By inhibiting these pathways, Lucitanib disrupts key processes in tumor growth, angiogenesis, and metastasis. This document provides a comprehensive technical guide on the safety and handling of Lucitanib for laboratory research and drug development professionals.

Physicochemical Properties

Lucitanib is typically supplied as a hydrochloride salt, which is a crystalline solid. The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₂₅N₃O₄ | |

| Molecular Weight | 443.5 g/mol (free base) | |

| Formula Weight | 516.4 g/mol (dihydrochloride) | |

| CAS Number | 1058137-23-7 (free base) | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (approx. 5 mg/ml); Slightly soluble in ethanol, dimethyl formamide, and PBS (pH 7.2) | |

| Storage | Store at -20°C | |

| Stability | ≥4 years at -20°C |

Safety and Handling

While a specific Safety Data Sheet (SDS) for Lucitanib is not publicly available, as an investigational antineoplastic agent, it should be handled with the utmost care, following established protocols for cytotoxic compounds. The following guidelines are based on general

Methodological & Application

Application Note and Protocol: In Vitro Characterization of lucPpy-IN-1, an Inhibitor of Firefly Luciferase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firefly luciferase from Photinus pyralis (lucPpy) is a widely utilized reporter enzyme in various biological assays, including gene expression studies, high-throughput screening, and ATP quantification. The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light. The inhibition of lucPpy by small molecules is a critical consideration in drug discovery and assay development to avoid false-positive or misleading results. This document provides a detailed protocol for the in vitro characterization of lucPpy-IN-1, a known inhibitor of lucPpy.

This compound: A Competitive Inhibitor of Firefly Luciferase

This compound is a small molecule inhibitor of the ATP-dependent luciferase from Photinus pyralis (lucPpy). Understanding its inhibitory properties is crucial for researchers using luciferase-based reporter systems.

Quantitative Data

The inhibitory potency of this compound against firefly luciferase is summarized in the table below. This data is essential for determining the appropriate concentration range for in vitro experiments and for interpreting results from assays where lucPpy is used as a reporter.

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Photinus pyralis Luciferase (lucPpy) | 4.0[1] |

Signaling Pathway of Firefly Luciferase Bioluminescence

The following diagram illustrates the biochemical reaction catalyzed by firefly luciferase, which this compound inhibits.

References

Application Notes and Protocols for a Cell-Based Assay to Identify and Characterize Firefly Luciferase Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a cell-based assay to screen for and characterize inhibitors of Firefly Luciferase (Photinus pyralis), herein referred to as LucPpy.

Introduction

Firefly luciferase is a widely utilized reporter enzyme in cell-based assays for high-throughput screening (HTS) and to study gene expression and signal transduction pathways.[1][2] The enzyme catalyzes the oxidation of D-luciferin in the presence of ATP, Mg2+, and oxygen, resulting in the emission of light.[3][4] The light output is directly proportional to the amount of luciferase and ATP, making it a sensitive indicator of cellular processes.[3][5] However, compounds in screening libraries can directly inhibit luciferase, leading to false-positive results in reporter gene assays.[6] Therefore, it is crucial to identify and characterize compounds that inhibit LucPpy to eliminate them from further consideration in reporter-based screens. This document outlines a robust cell-based assay for this purpose.

Principle of the Assay

The assay utilizes a stable mammalian cell line constitutively expressing firefly luciferase. These cells are treated with test compounds, and the subsequent luciferase activity is measured by adding a lytic reagent containing the substrate D-luciferin. A decrease in luminescence compared to untreated control cells indicates potential inhibition of luciferase by the test compound.

Data Presentation

Table 1: Raw Luminescence Data from a Primary Screen

| Plate ID | Well ID | Compound ID | Compound Concentration (µM) | Luminescence (RLU) |

| P001 | A01 | Control (DMSO) | 0 | 1,500,000 |

| P001 | A02 | Control (DMSO) | 0 | 1,550,000 |

| P001 | B01 | Cmpd-001 | 10 | 1,450,000 |

| P001 | B02 | Cmpd-002 | 10 | 250,000 |

| P001 | C01 | Cmpd-003 | 10 | 1,600,000 |

| P001 | C02 | Cmpd-004 | 10 | 150,000 |

Table 2: Hit Confirmation and Percentage Inhibition

| Compound ID | Luminescence (RLU) | Average Control (RLU) | % Inhibition | Hit Confirmation |

| Cmpd-002 | 250,000 | 1,525,000 | 83.6% | Confirmed |

| Cmpd-004 | 150,000 | 1,525,000 | 90.2% | Confirmed |

Table 3: Dose-Response and IC50 Determination

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| Cmpd-002 | 0.1 | 5.2% | 1.8 |

| 0.5 | 20.1% | ||

| 1.0 | 45.3% | ||

| 5.0 | 78.9% | ||

| 10.0 | 85.1% | ||

| Cmpd-004 | 0.1 | 8.9% | 0.75 |

| 0.5 | 48.2% | ||

| 1.0 | 65.7% | ||

| 5.0 | 88.4% | ||

| 10.0 | 91.3% |

Experimental Protocols

Protocol 1: Development of a Stable Luciferase-Expressing Cell Line

-

Vector Construction : Clone the firefly luciferase gene (luc2) into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker (e.g., neomycin or hygromycin resistance).

-

Transfection : Transfect the expression vector into a suitable mammalian cell line (e.g., HEK293, HeLa, or CHO) using a standard transfection reagent.

-

Selection : Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

-

Clonal Selection : After 2-3 weeks of selection, isolate individual resistant colonies and expand them.

-

Screening and Validation : Screen the individual clones for high and stable luciferase expression by performing a luciferase assay. Select a clone with high luminescence and stable expression over multiple passages for use in the screening assay.

Protocol 2: High-Throughput Screening (HTS) for LucPpy Inhibitors

-

Cell Seeding : Seed the stable luciferase-expressing cells into 96-well or 384-well white, opaque microplates at a predetermined optimal density and allow them to attach overnight.

-

Compound Addition : Add the test compounds from a compound library, typically at a final concentration of 10 µM. Include appropriate controls: vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.

-

Incubation : Incubate the plates for a predetermined period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Luminescence Detection : Add a commercial one-step luciferase assay reagent that lyses the cells and provides the D-luciferin substrate.[3]

-

Data Acquisition : Measure the luminescence using a plate luminometer.

Protocol 3: Dose-Response Analysis and IC50 Determination

-

Cell Seeding : Seed the stable luciferase-expressing cells into 96-well plates as described in Protocol 2.

-

Compound Dilution : Prepare a serial dilution of the hit compounds, typically in a 7- to 10-point concentration range.

-

Compound Addition : Add the diluted compounds to the cells in triplicate.

-

Incubation and Luminescence Detection : Follow steps 3-5 from Protocol 2.

-

Data Analysis : Calculate the percentage inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell Viability Assay (Counter-screen)

-

Cell Seeding and Compound Treatment : Follow steps 1 and 2 from Protocol 3.

-

Incubation : Incubate the plates for the same duration as the primary assay.

-

Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) to the wells according to the manufacturer's instructions.

-

Data Acquisition : Measure the appropriate output (luminescence, fluorescence, or absorbance).

-

Data Analysis : Calculate the percentage of viable cells relative to the vehicle control. Compounds that significantly reduce cell viability at concentrations similar to their LucPpy inhibitory activity should be flagged as cytotoxic and may not be specific luciferase inhibitors.

Mandatory Visualizations

Caption: Firefly Luciferase Reaction and Inhibition Pathway.

Caption: Workflow for LucPpy Inhibitor Screening.

Caption: Hit Validation and Characterization Flowchart.

References

- 1. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. A Novel Recombinant Plasma Membrane-targeted Luciferase Reveals a New Pathway for ATP Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Identifying Off-Target Firefly Luciferase Inhibition in High-Throughput Screening using LucPpy-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firefly luciferase from Photinus pyralis (lucPpy) is a widely utilized reporter enzyme in cell-based high-throughput screening (HTS) assays due to its high sensitivity and broad dynamic range. These assays are critical for drug discovery, enabling the screening of large compound libraries to identify modulators of specific biological pathways. A common assay design involves coupling the expression of lucPpy to a promoter that is regulated by the signaling pathway of interest. Activation or inhibition of the pathway results in a corresponding change in luminescence.

A significant challenge in HTS campaigns that employ lucPpy is the direct inhibition of the luciferase enzyme by compounds from the screening library. This off-target inhibition can lead to false positives, where a compound appears to be a modulator of the biological pathway but is merely inhibiting the reporter enzyme. The ATP and luciferin (B1168401) binding sites of lucPpy are susceptible to binding by various chemical scaffolds commonly found in compound libraries.[1] For instance, in a screen of approximately 72,000 compounds, about 3% showed inhibitory activity against lucPpy, with 0.9% exhibiting IC₅₀ values below 10 µM.[1]

To ensure the integrity of HTS data, it is crucial to perform counter-screens to identify compounds that directly inhibit lucPpy. This application note provides a detailed protocol for a high-throughput counter-screen using LucPpy-IN-1 , a known potent inhibitor of Photinus pyralis luciferase, as a positive control to identify and eliminate false positives from primary screening campaigns.

Data Presentation

The following table summarizes the prevalence and potency of lucPpy inhibitors identified in a quantitative high-throughput screen (qHTS), highlighting the need for counter-screening.

| Luciferase Formulation | Percentage of Library Exhibiting Inhibition | Percentage of Inhibitors with IC₅₀ < 10 µM | Average Potency vs. Ultra-Glo Luciferase |

| lucPpy | ~3% | 0.9% | 7-fold stronger inhibition observed |

| Ultra-Glo™ Luciferase | Not specified | 0.1% | N/A |

Data sourced from a qHTS of ~72,000 compounds.[1]

Signaling Pathway Context

Luciferase reporter assays are used to measure the activity of a wide array of signaling pathways. A simplified, generic pathway leading to reporter gene expression is depicted below. A transcription factor is activated by an upstream signaling cascade, binds to a response element in the promoter region of a plasmid, and drives the expression of the lucPpy reporter gene. The subsequent addition of luciferin and ATP results in a luminescent signal proportional to the pathway's activity.

Caption: Generalized signaling pathway leading to lucPpy reporter expression.

Experimental Protocols

Protocol 1: High-Throughput lucPpy Inhibition Counter-Screen

This protocol is designed to identify compounds that directly inhibit the lucPpy enzyme. It is intended to be run on hits identified from a primary HTS campaign. The assay is performed in a 1,536-well plate format.[1]

Materials:

-

Recombinant Photinus pyralis luciferase (lucPpy)

-

Luciferase Assay Buffer (e.g., Tris-HCl pH 7.8, MgCl₂, DTT)

-

ATP

-

D-Luciferin

-

Test compounds (from primary screen hits)

-

This compound (Positive Control)

-

DMSO (Negative Control)

-

1,536-well white, solid-bottom assay plates

-

Luminometer plate reader

Methodology:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and the positive control, this compound, in DMSO. A typical concentration range for qHTS is from low nanomolar to high micromolar.

-

Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the appropriate wells of a 1,536-well plate.

-

Dispense an equivalent volume of DMSO into the negative control wells.

-

-

Enzyme Preparation:

-

Prepare a solution of recombinant lucPpy enzyme in Luciferase Assay Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the luminometer.

-

-

Enzyme Addition:

-

Add 3 µL of the lucPpy enzyme solution to each well of the 1,536-well plate containing the pre-spotted compounds.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Preparation & Addition:

-

Prepare the substrate solution containing ATP and D-Luciferin in Luciferase Assay Buffer. The concentrations should be optimized for the specific lucPpy enzyme lot, for example, 10 µM ATP and a high concentration of luciferin.[1]

-

Add 3 µL of the substrate solution to each well to initiate the luminescent reaction. The final assay volume is 6 µL.[1]

-

-

Data Acquisition:

-

Immediately after substrate addition, measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.

-

-

Data Analysis:

-

Normalize the data using the negative (DMSO) and positive (this compound) controls.

-

Plot the normalized luminescence signal against the compound concentration.

-

Fit the concentration-response data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ for each compound.[2]

-

Compounds exhibiting a dose-dependent inhibition of the luminescent signal are identified as direct lucPpy inhibitors and should be flagged as potential false positives from the primary screen.

-

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic for identifying false positives.

Caption: Workflow for the lucPpy inhibition counter-screen assay.

Caption: Logic for distinguishing true and false positives using a counter-screen.

References

Application Notes and Protocols for lucPpy-IN-1 in Reporter Gene Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reporter gene assays are a cornerstone of modern biological research and drug discovery, providing a sensitive and quantitative method to study gene expression and signal transduction pathways.[1][2][3][4] The firefly luciferase from Photinus pyralis (Ppy) is one of the most widely used reporters due to its high sensitivity and broad dynamic range.[4][5] Small molecule modulators of luciferase activity are of significant interest, both as tool compounds to probe assay performance and as potential sources of interference in high-throughput screening (HTS).

This document provides detailed application notes and protocols for the use of lucPpy-IN-1 , a known inhibitor of Photinus pyralis luciferase. Paradoxically, in cell-based reporter gene assays, this compound can lead to an increase in the luminescent signal.[6] This phenomenon is attributed to the stabilization of the luciferase enzyme by the inhibitor, leading to its accumulation within the cell.[6] Understanding this dual activity is critical for the accurate interpretation of data from luciferase-based assays.

Mechanism of Action

In biochemical assays using purified luciferase, this compound acts as a competitive or non-competitive inhibitor, directly reducing the enzymatic activity and light output. However, in cell-based assays where the luciferase reporter is continuously synthesized and degraded, this compound can bind to the luciferase enzyme, forming a more stable complex. This stabilization reduces the rate of luciferase degradation, leading to an accumulation of the enzyme over time.[6] Consequently, upon cell lysis and addition of the substrate, the higher concentration of luciferase results in an increased luminescent signal, appearing as an "activation" in the assay readout.[6]

A diagram illustrating this mechanism is provided below.

References

- 1. Reporter Assays | Reporter Gene Assay | Reporter Assay [worldwide.promega.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. opentrons.com [opentrons.com]

- 4. berthold.com [berthold.com]

- 5. Luciferase Reporter Gene Detection Kit | Sigma-Aldrich [sigmaaldrich.com]

- 6. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hypothetical Inhibitor-1 (HI-1)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hypothetical Inhibitor-1 (HI-1) is a potent and selective small molecule inhibitor of the Gamma Secretase complex, a key component of the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in various developmental disorders and cancers.[1][2] HI-1 offers a valuable tool for researchers studying the physiological and pathological roles of Notch signaling. These application notes provide detailed information on the solubility of HI-1 and protocols for its use in both in vitro and in vivo experiments.

Physicochemical Properties

| Property | Value |

| Formula | C₂₅H₂₅N₅O₄ |

| Molecular Weight | 475.5 g/mol |

| Appearance | White to off-white solid |

| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months.[3] |

Solubility Data

The solubility of HI-1 was determined in various common laboratory solvents. For optimal results, it is recommended to prepare stock solutions in DMSO.

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 50 mg/mL (≥ 105 mM) | Prepare stock solutions in DMSO. For cell-based assays, the final DMSO concentration should be less than 0.5% to avoid cytotoxicity.[3][4] |

| Ethanol (B145695) | ≈ 10 mg/mL (≈ 21 mM) | May require gentle warming to fully dissolve. Ethanol can have biological effects and should be used with appropriate vehicle controls in experiments.[4][5] |

| Water | Insoluble | Not recommended as a primary solvent. |

| PBS (pH 7.4) | Insoluble | For aqueous working solutions, dilute the DMSO stock solution. The use of a co-solvent like Tween 80 or PEG400 may be necessary for in vivo formulations.[3] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

1.1. Preparation of a 10 mM Stock Solution in DMSO:

-

Equilibrate the vial of HI-1 powder to room temperature before opening.

-

Weigh out a precise amount of HI-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.755 mg of HI-1.

-

Add the appropriate volume of pure, anhydrous DMSO to the powder. For 4.755 mg of HI-1, add 1 mL of DMSO.

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]

1.2. Preparation of Working Solutions for In Vitro Cell-Based Assays:

-

Thaw a vial of the 10 mM HI-1 stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Ensure the final concentration of DMSO in the culture medium is below 0.5% to minimize solvent-induced toxicity.[3][4] A vehicle control containing the same final concentration of DMSO should be included in all experiments.

1.3. Preparation of Dosing Solutions for In Vivo Studies:

-

For in vivo administration, a formulation with a suitable vehicle is required due to the poor aqueous solubility of HI-1.

-

A common vehicle for intraperitoneal (i.p.) injection consists of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline.

-

To prepare the dosing solution, first dissolve the required amount of HI-1 in DMSO.

-

Add PEG400 and Tween 80 and mix thoroughly.

-

Finally, add saline to reach the final desired volume and concentration. The solution should be freshly prepared before each administration.

Protocol 2: In Vitro Cell Proliferation Assay (Jurkat Cells)

This protocol describes a method to assess the effect of HI-1 on the proliferation of Jurkat cells, a human T-cell leukemia line with active Notch signaling.[6]

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

HI-1 (10 mM stock solution in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well white, clear-bottom plates

-

Vehicle control (DMSO)

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

-

Prepare serial dilutions of HI-1 in culture medium at 2x the final desired concentrations.

-

Add 100 µL of the 2x HI-1 dilutions or vehicle control to the respective wells. The final volume in each well will be 200 µL.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine cell viability.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of HI-1 concentration.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of HI-1 in a mouse xenograft model using a cancer cell line with a dysregulated Notch pathway.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cell line with active Notch signaling

-

HI-1 dosing solution

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 5 x 10⁶ cancer cells into the flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer HI-1 (e.g., 25 mg/kg) or the vehicle control to the respective groups via intraperitoneal injection once daily.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).

References

- 1. assaygenie.com [assaygenie.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Effect of Notch and PARP Pathways’ Inhibition in Leukemic Cells [mdpi.com]

Application Notes and Protocols for Luciferase Inhibitors in Cellular Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of luciferase inhibitors in cell-based assays. The focus is on two major classes of luciferase enzymes: Firefly luciferase (FLuc) and NanoLuc® luciferase (NLuc). As "Luc-IN-1" is not a universally recognized single compound, this document addresses inhibitors for both systems.

Introduction to Luciferase Inhibition

Firefly and NanoLuc® luciferases are widely used as reporter enzymes in biological research to study gene expression, signal transduction, and protein-protein interactions.[1][2][3] Luciferase inhibitors are valuable tools for modulating these reporter systems, enabling selective signal suppression and facilitating multiplexed assays.[2][4] These inhibitors can be cell-permeable, targeting intracellular luciferase, or cell-impermeable, acting on extracellular enzyme. This document outlines the working concentrations, cytotoxicity considerations, and detailed protocols for utilizing these inhibitors in a cellular context.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative inhibitors of Firefly and NanoLuc® luciferases. It is crucial for researchers to empirically determine the optimal working concentration for their specific cell type and assay conditions.

Table 1: Firefly Luciferase Inhibitor (Example: Firefly luciferase-IN-1)

| Parameter | Value | Source |

| Target Enzyme | Firefly Luciferase (FLuc) | [5] |

| IC50 (in vitro) | 0.25 nM | [5] |

| Working Concentration in Cells | Not specified. Empirical determination required. A starting range of 1-1000 nM is recommended for a dose-response experiment. | |

| Cytotoxicity | Not specified. Must be determined experimentally in parallel with inhibition assays. |

Table 2: NanoLuc® Luciferase Inhibitors (Cell-Permeable & Impermeable)

| Parameter | Value | Source |

| Target Enzyme | NanoLuc® Luciferase (NLuc) | [2][4] |

| IC50 (in vitro, cell-permeable) | Single-digit nanomolar range | [2][4] |

| Working Concentration (cell-permeable) | Not specified. Empirical determination required. A starting range of 1-1000 nM is recommended for a dose-response experiment. | |

| Working Concentration (cell-impermeable) | 20 µM (for extracellular quenching in NanoBRET™ assays) | [6][7] |

| Cytotoxicity | Reported to have little to no toxicity to cells. However, it is essential to validate this in the specific cell line and assay conditions being used. | [2][4] |

Signaling Pathway Context: The Role of a Luciferase Reporter

Luciferase enzymes are not typically components of endogenous cellular signaling pathways. Instead, they are used as reporters to quantify the activity of a pathway of interest. A luciferase reporter construct places the luciferase gene under the control of a promoter that is responsive to a specific transcription factor. When the signaling pathway activates this transcription factor, luciferase is expressed, and its activity can be measured by the light produced upon addition of its substrate. A luciferase inhibitor, therefore, does not directly inhibit the cellular signaling pathway itself but rather blocks the output of the reporter system.

Caption: Principle of a Luciferase Reporter Assay.

Experimental Protocols

Protocol 1: Luciferase Inhibition Assay in Live Cells

This protocol provides a general framework for determining the efficacy of a luciferase inhibitor in a cellular context. It is designed for a 96-well plate format but can be adapted.

Materials:

-

Cells stably or transiently expressing Firefly or NanoLuc® luciferase.

-

Appropriate cell culture medium and supplements.

-

White, opaque 96-well cell culture plates.

-

Luciferase inhibitor stock solution (e.g., in DMSO).

-

Luciferase detection reagent (e.g., ONE-Glo™ for FLuc, Nano-Glo® for NLuc).

-

Luminometer.

Workflow Diagram:

Caption: Workflow for Luciferase Inhibition Assay.

Procedure:

-

Cell Seeding (Day 1):

-

Seed luciferase-expressing cells into a white, opaque 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay (typically 70-90% confluency).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Inhibitor Preparation and Treatment (Day 2):

-

Prepare a serial dilution of the luciferase inhibitor in a cell culture medium. It is recommended to perform a wide dose-response curve (e.g., 8-point, 1:3 or 1:10 dilution series) starting from a high concentration (e.g., 10 µM).

-

Include a "vehicle control" (e.g., medium with the same final concentration of DMSO as the highest inhibitor dose) and a "no cells" control for background measurement.

-

Carefully remove the old medium from the cells and add the medium containing the inhibitor dilutions.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 1, 6, or 24 hours) at 37°C, 5% CO₂. The optimal incubation time may vary and should be determined empirically.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for approximately 15-20 minutes.

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well (typically a volume equal to the culture medium volume).

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background reading ("no cells" control) from all other readings.

-